![molecular formula C21H29P B1333632 Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphin CAS No. 255837-19-5](/img/structure/B1333632.png)

Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphin

Übersicht

Beschreibung

TBuMePhos, also known as tert-butyl methylphosphonate, is an organic compound that has been used in various scientific research applications. It is a colorless, flammable liquid with a boiling point of 188°C and a molecular weight of 118.09 g/mol. It is a versatile molecule that can be used as a reagent in chemical synthesis, as a catalyst in polymerization reactions, and as a substrate in biochemistry studies.

Wissenschaftliche Forschungsanwendungen

Buchwald-Hartwig-Aminierung

tBuMePhos: wird häufig im Buchwald-Hartwig-Aminierungsprozess eingesetzt. Diese Reaktion bildet eine Aryl-Amin-Bindung durch Kupplung von Arylhalogeniden mit Aminen, die durch einen Palladiumkatalysator und einen Phosphinliganden wie tBuMePhos erleichtert wird. Die sperrige Natur und die elektronischen Eigenschaften des Liganden verbessern die Effizienz der Reaktion, was sie für die Synthese von Pharmazeutika und Agrochemikalien wertvoll macht .

Suzuki-Miyaura-Kreuzkupplung

In der Suzuki-Miyaura-Kreuzkupplungsreaktion fungiert tBuMePhos als Ligand für den Palladiumkatalysator, der Aryl- oder Vinylboronsäuren mit Aryl- oder Vinylhalogeniden kuppelt. Diese Reaktion ist entscheidend für die Herstellung von Biarylverbindungen, die in vielen organischen elektronischen Materialien und pharmazeutischen Wirkstoffen eine wichtige Rolle spielen .

Negishi-Kupplung

tBuMePhos: erleichtert die Negishi-Kupplung, bei der Organozinkreagenzien mit organischen Halogeniden in Gegenwart eines Palladiumkatalysators gekoppelt werden. Diese Methode ist besonders nützlich für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen in komplexen organischen Molekülen, die häufig bei der Synthese von Naturstoffen und Arzneimitteln verwendet werden .

Heck-Reaktion

Die Heck-Reaktion ist ein weiteres Gebiet, in dem tBuMePhos Anwendung findet. Sie beinhaltet die palladiumkatalysierte Arylierung von Olefinen unter Verwendung von Arylhalogeniden. tBuMePhos erhöht die Reaktionsgeschwindigkeit und Selektivität und trägt zur Synthese von Styrolen und anderen olefinischen Verbindungen bei, die in der Materialwissenschaft und Pharmakologie eine wichtige Rolle spielen .

C-N-Bindungsbildung

tBuMePhos: spielt auch eine wichtige Rolle bei der Katalyse der C-N-Bindungsbildung. Dies ist entscheidend für die Konstruktion von stickstoffhaltigen Heterocyclen, die in vielen Medikamenten und Agrochemikalien übliche Gerüste sind. Die Eigenschaften des Liganden tragen zu hohen Ausbeuten und Regioselektivität bei diesen Transformationen bei .

C-X-Bindungsbildung

Die Bildung von Kohlenstoff-Halogen-Bindungen (C-X) ist eine weitere wichtige Anwendung von tBuMePhos. Diese Reaktionen sind unerlässlich, um funktionelle Gruppen einzuführen, die in nachfolgenden Syntheseschritten zu komplexeren Strukturen umgewandelt werden können .

Arylierungen

tBuMePhos: wird in Arylierungsreaktionen verwendet, bei denen eine Arylgruppe in ein Molekül eingeführt wird. Dies ist besonders nützlich bei der Synthese komplexer organischer Moleküle mit mehreren aromatischen Ringen, die in vielen Farbstoffen, Pigmenten und Pharmazeutika vorkommen .

Reduktionen

Schließlich kann tBuMePhos in Reduktionsreaktionen verwendet werden, insbesondere im Zusammenhang mit palladiumkatalysierten Prozessen. Diese Reduktionen sind wichtig für die Synthese von Alkoholen, Aminen und anderen reduzierten funktionellen Gruppen aus ihren entsprechenden ungesättigten oder aktivierten Vorläufern .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

tBuMePhos is a type of organophosphorus ligand . It primarily targets transition metal atoms in various chemical reactions . The role of these targets is to act as a catalyst in a variety of organic reactions .

Mode of Action

tBuMePhos interacts with its targets by coordinating to the metal center, thereby stabilizing and activating it . This interaction enhances the reactivity of palladium-catalyzed direct arylation of heterocyclic arenes with aryl chlorides, bromides, and azine N-oxides with aryl triflates . The result is the formation of the corresponding biaryl and 2-aryl azine N-oxides .

Biochemical Pathways

The primary biochemical pathway affected by tBuMePhos is the cross-coupling reaction pathway . This includes reactions such as Buchwald-Hartwig Cross Coupling, Heck Reaction, and various types of Arylations . The downstream effects of these reactions include the formation of new C-O, C-N, and C-C bonds .

Pharmacokinetics

Its solubility in strong polar organic solvents and its sensitivity to air can impact its availability and stability in a reaction mixture.

Result of Action

The molecular effect of tBuMePhos’s action is the formation of new carbon-carbon and carbon-heteroatom bonds

Action Environment

The action, efficacy, and stability of tBuMePhos can be influenced by various environmental factors. For instance, its reactivity can be enhanced when added as HBF4 salt . Additionally, it is sensitive to air, suggesting that reactions involving tBuMePhos should be carried out under an inert atmosphere .

Eigenschaften

IUPAC Name |

ditert-butyl-[2-(2-methylphenyl)phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29P/c1-16-12-8-9-13-17(16)18-14-10-11-15-19(18)22(20(2,3)4)21(5,6)7/h8-15H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJONYAVMBYXBJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370586 | |

| Record name | Di-tert-butyl(2'-methyl[1,1'-biphenyl]-2-yl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

255837-19-5 | |

| Record name | 2-(Di-tert-butylphosphino)-2′-methyl-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=255837-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-tert-butyl(2'-methyl[1,1'-biphenyl]-2-yl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphine, bis(1,1-dimethylethyl)(2'-methyl[1,1'-biphenyl]-2-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

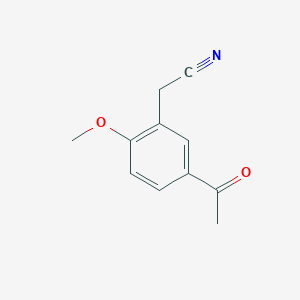

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Trifluoromethyl)sulfanyl]benzamide](/img/structure/B1333566.png)